molecular formula C9H15ClO2 B14604365 1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- CAS No. 61170-80-7

1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-

Cat. No.: B14604365
CAS No.: 61170-80-7
M. Wt: 190.67 g/mol
InChI Key: QGOFMCCOKHWHLV-UHFFFAOYSA-N
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Description

1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- is an organic compound with a complex structure It is a derivative of pentanone, featuring a chloromethyl group and a methyloxiranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- typically involves multiple steps. One common method includes the reaction of 1-pentanone with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can react with the chloromethyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- exerts its effects involves interactions with various molecular targets. The oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. Additionally, the chloromethyl group can participate in substitution reactions, leading to the formation of new chemical entities that may have biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Pentanone, 1-[3-(bromomethyl)-3-methyloxiranyl]-
  • 1-Pentanone, 1-[3-(hydroxymethyl)-3-methyloxiranyl]-
  • 1-Pentanone, 1-[3-(methoxymethyl)-3-methyloxiranyl]-

Uniqueness

1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

CAS No.

61170-80-7

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

1-[3-(chloromethyl)-3-methyloxiran-2-yl]pentan-1-one

InChI

InChI=1S/C9H15ClO2/c1-3-4-5-7(11)8-9(2,6-10)12-8/h8H,3-6H2,1-2H3

InChI Key

QGOFMCCOKHWHLV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1C(O1)(C)CCl

Origin of Product

United States

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